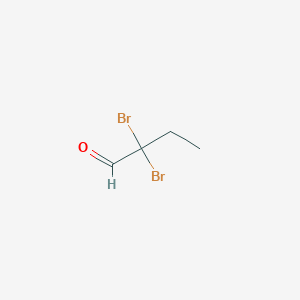

2,2-Dibromobutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRGKSMFUDWVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dibromobutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dibromobutanal, a halogenated aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Due to the limited availability of experimental data in peer-reviewed literature, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and spectroscopic prediction tools.

Synthesis of this compound

The synthesis of this compound can be approached through the direct bromination of butanal at the alpha-position. Geminal dihalides are often synthesized from aldehydes using various brominating agents. A feasible method involves the use of N-Bromosuccinimide (NBS) under acidic catalysis, which is known to facilitate the formation of α-haloaldehydes. The presence of an acid catalyst promotes the formation of the enol tautomer of butanal, which then readily reacts with the electrophilic bromine from NBS. To achieve dibromination at the same carbon, the reaction conditions would need to be controlled to favor a second substitution at the already brominated alpha-carbon.

An alternative and potentially more direct route involves the reaction of butanal with a reagent system like triphenylphosphine and carbon tetrabromide or phosphorus pentabromide (PBr5). These reagents are effective for the conversion of aldehydes to geminal dihalides.

Proposed Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol is a proposed method and may require optimization.

Materials:

-

Butanal

-

N-Bromosuccinimide (NBS)

-

Hydrobromic acid (HBr) in acetic acid (catalyst)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butanal (1.0 equivalent) in dichloromethane.

-

Slowly add a catalytic amount of hydrobromic acid in acetic acid to the solution.

-

In a separate flask, prepare a solution of N-Bromosuccinimide (2.2 equivalents) in dichloromethane.

-

Add the NBS solution dropwise to the butanal solution at room temperature while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, this compound, can be purified by vacuum distillation.

Characterization of this compound

Data Presentation

| Characterization Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5 (s, 1H, -CHO), 2.4 (q, J=7.2 Hz, 2H, -CH₂-), 1.1 (t, J=7.2 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 185 (-CHO), 65 (CBr₂), 35 (-CH₂-), 12 (-CH₃) |

| Infrared (IR) (neat) | ν (cm⁻¹): 2970-2850 (C-H stretch, alkyl), 2820-2720 (C-H stretch, aldehyde), 1725 (C=O stretch, aldehyde), 650-550 (C-Br stretch) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 228, 230, 232 (in a 1:2:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).Major Fragments: [M-Br]⁺, [M-HBr]⁺, [CHO]⁺, [CH₃CH₂]⁺. |

Mandatory Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization Logic

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dibromobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2-Dibromobutanal, a halogenated aldehyde of interest in organic synthesis. The document details its molecular characteristics, reactivity, and predicted spectroscopic data. Furthermore, it includes a representative experimental protocol for its synthesis and visual diagrams to illustrate its formation and chemical behavior.

Physical and Chemical Properties

This compound, with the CAS number 57024-76-7, is a halogenated organic compound.[1] While extensive experimental data for this specific molecule is not widely published, its properties can be reliably computed and inferred from established chemical principles and data from similar compounds.

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Dibromobutyraldehyde, Butanal, 2,2-dibromo- | |

| CAS Number | 57024-76-7 | [1] |

| Molecular Formula | C₄H₆Br₂O | [1] |

| Molecular Weight | 229.90 g/mol | [1] |

| Exact Mass | 227.87900 Da | |

| Monoisotopic Mass | 227.87854 Da | [1] |

| Canonical SMILES | CCC(C=O)(Br)Br | [1] |

| InChI | InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | [1] |

| InChIKey | DVRGKSMFUDWVSW-UHFFFAOYSA-N | [1] |

| Computed XLogP3-AA | 2.1 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 7 | |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Chemical Reactivity and Stability

This compound belongs to the class of α,α-dihalocarbonyl compounds.[2] The reactivity of this molecule is primarily dictated by the presence of the aldehyde functional group and the two bromine atoms on the alpha-carbon.

The carbonyl group's electron-withdrawing nature enhances the polarity of the carbon-bromine bonds, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This is a key feature of the chemical reactivity of α-haloketones and, by extension, α-haloaldehydes.[3] Common reactions include nucleophilic substitution, where a nucleophile displaces one or both bromine atoms.

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both steric and electronic factors.[4][5] The presence of only one alkyl group (an ethyl group in this case) attached to the carbonyl carbon in this compound results in less steric hindrance compared to a ketone.[6][7]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and representative procedure for the α-bromination of an aldehyde can be described. The synthesis of this compound would involve the bromination of butanal. This reaction typically proceeds through an acid-catalyzed enol intermediate.[8]

Representative Protocol for the Synthesis of this compound

-

Materials:

-

Butanal

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

An appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butanal (1.0 equivalent) in glacial acetic acid. The flask should be placed in an ice bath to control the reaction temperature.

-

Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 10 °C.[8]

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the mixture is poured into a separatory funnel containing cold water and an extraction solvent like dichloromethane.

-

The organic layer is washed sequentially with a saturated sodium bisulfite solution to quench any excess bromine, followed by a saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.[8]

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by techniques such as distillation under reduced pressure or column chromatography.

-

Predicted Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic absorption for the C=O bond of the aldehyde group in the region of 1730-1740 cm⁻¹.[9] Additionally, characteristic C-H stretching absorptions for the aldehyde proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[9] The C-Br stretching vibrations would likely appear in the fingerprint region, typically below 800 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals:

-

A triplet for the methyl protons (-CH₃) furthest from the functional groups.

-

A quartet for the methylene protons (-CH₂-), coupled to the methyl protons.

-

A singlet for the aldehydic proton (-CHO), which would be downfield, likely in the 9-10 ppm region.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is predicted to show four signals corresponding to the four unique carbon atoms:

-

The carbonyl carbon of the aldehyde, which would be the most downfield signal.

-

The carbon bearing the two bromine atoms (C2).

-

The methylene carbon (C3).

-

The methyl carbon (C4).

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis and a key reaction of this compound.

Caption: Synthesis workflow of this compound from Butanal.

Caption: Nucleophilic substitution reaction of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 2,2-Dibromobutanal (CAS Number: 57024-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromobutanal, with the CAS number 57024-76-7, is a halogenated aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde group and two bromine atoms on the alpha-carbon, makes it a valuable precursor for the construction of a variety of organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery and development, supplemented with detailed experimental protocols and visual diagrams to aid in its practical application.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₄H₆Br₂O.[1] A summary of its key physical and chemical properties is presented in Table 1. The presence of two electron-withdrawing bromine atoms significantly influences the reactivity of the adjacent aldehyde group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57024-76-7 | [1] |

| Molecular Formula | C₄H₆Br₂O | [1] |

| Molecular Weight | 229.90 g/mol | [1] |

| Boiling Point | 53 °C at 13 Torr | ChemicalBook |

| Density | 1.943 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| InChI | InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | PubChem |

| SMILES | CCC(C=O)(Br)Br | PubChem |

Synthesis

The primary method for the synthesis of this compound is the direct bromination of butanal. This reaction is typically carried out using elemental bromine in a suitable organic solvent.

General Experimental Protocol: Bromination of Butanal

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Procedure:

-

In a well-ventilated fume hood, a solution of butanal in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

The reaction vessel is cooled in an ice bath to maintain a low temperature.

-

A solution of bromine in the same solvent is added dropwise from the dropping funnel to the butanal solution with continuous stirring. The addition rate is controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.

-

The reaction mixture is then washed with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its α,α-dihaloaldehyde functionality. It is a potent electrophile and a valuable building block for the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds.

Synthesis of Thiazoles

Reaction Workflow:

Caption: Experimental workflow for the synthesis of 2-Amino-4-ethylthiazole.

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain 2-amino-4-ethylthiazole.

Synthesis of Pyrimidines

α,α-Dihaloaldehydes can also serve as precursors for the synthesis of pyrimidine derivatives. The reaction with amidines or ureas can lead to the formation of the pyrimidine ring. For instance, the reaction of this compound with an unsubstituted amidine is expected to yield a 4-ethylpyrimidine.

Logical Relationship for Pyrimidine Synthesis:

Caption: Logical pathway for pyrimidine synthesis from this compound.

Potential in Drug Development

While specific biological activity data for this compound itself is scarce in the public domain, its role as a precursor to heterocyclic compounds is of significant interest to drug development professionals. Thiazole and pyrimidine cores are present in a wide range of FDA-approved drugs and are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily synthesize substituted thiazoles and pyrimidines from this compound makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns. The ethyl group at the 4-position of the resulting heterocycles can serve as a point for further chemical modification to explore structure-activity relationships.

Safety Information

Detailed toxicological data for this compound is not widely available. However, as a halogenated aldehyde, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of medicinally relevant heterocyclic scaffolds such as thiazoles and pyrimidines. This guide has provided an overview of its properties, synthesis, and reactivity, along with detailed experimental protocols to facilitate its use in a research setting. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

Spectroscopic Data for 2,2-Dibromobutanal: A Technical Guide

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield experimental spectroscopic data (NMR, IR, MS) for 2,2-Dibromobutanal. The information presented herein is based on predicted spectroscopic values derived from the known chemical structure and general principles of spectroscopic analysis.

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, targeting researchers, scientists, and professionals in drug development. The guide includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in structured tables. Furthermore, it outlines generalized experimental protocols for obtaining such data and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules and spectral databases of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~2.3 - 2.6 | Quartet | 2H | Methylene protons (-CH₂) |

| ~1.1 | Triplet | 3H | Methyl protons (-CH₃) |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~60 | Dibrominated carbon (-CBr₂) |

| ~35 | Methylene carbon (-CH₂) |

| ~12 | Methyl carbon (-CH₃) |

Predicted solvent: CDCl₃

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H stretch (alkane) |

| ~2820, ~2720 | Medium (two bands) | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1380 | Medium | C-H bend (methyl) |

| ~650-550 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 228, 230, 232 | Molecular ion peak ([M]⁺) cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 201, 203, 205 | Loss of CHO radical |

| 151, 153 | Loss of Br radical |

| 122, 124 | Loss of Br and CHO radicals |

| 71 | Loss of two Br radicals |

| 29 | Ethyl radical ([CH₂CH₃]⁺) or CHO⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment would be performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR experiment, often with proton decoupling to simplify the spectrum to single lines for each unique carbon, would be conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film would be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide on the Electrophilic Nature of 2,2-Dibromobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromobutanal is a reactive organic compound characterized by a butanal backbone with two bromine atoms substituted at the alpha position relative to the carbonyl group. This arrangement of functional groups imparts a significant electrophilic character to the molecule, making it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds of interest in medicinal chemistry and drug development. The presence of the gem-dibromo group strongly influences the reactivity of the adjacent aldehydic carbonyl, creating multiple sites susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactive centers, expected reaction pathways with various nucleophiles, and experimental considerations for its use in synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂O | [1][2] |

| Molecular Weight | 229.90 g/mol | [1][2] |

| CAS Number | 57024-76-7 | [1][2] |

| Appearance | Not available | |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Not available | [3] |

| LogP | 2.08 - 2.1 | [2][4] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

Electrophilic Nature and Reactive Sites

The electrophilicity of this compound is primarily attributed to two key features: the carbonyl group and the gem-dibromo substituted α-carbon.

-

Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The two electron-withdrawing bromine atoms at the adjacent α-position further enhance this electrophilicity through a negative inductive effect (-I effect), making the carbonyl carbon a prime target for nucleophilic addition reactions.

-

Alpha-Carbon: The α-carbon, bearing two bromine atoms, is also an electrophilic center. Bromine is a good leaving group, and this carbon is susceptible to nucleophilic substitution reactions.

The interplay of these two electrophilic sites allows for a range of reactions, including nucleophilic additions to the carbonyl, substitutions at the α-carbon, and cyclization reactions where both sites are involved.

Reactions with Nucleophiles: Heterocycle Synthesis

A significant application of α,α-dihaloaldehydes like this compound is in the synthesis of heterocyclic compounds. The dual electrophilic nature of the molecule allows for the formation of various ring systems upon reaction with dinucleophiles. A prominent example is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea to form a thiazole ring.[5] this compound, as an α,α-dihaloaldehyde, is a suitable substrate for this reaction, leading to the formation of 2-aminothiazole derivatives which are prevalent in many biologically active compounds.[5]

The general mechanism involves an initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloaldehyde, followed by an intramolecular cyclization and dehydration.

Caption: Generalized workflow for the Hantzsch synthesis of a 2-aminothiazole derivative from this compound.

Experimental Protocols

Synthesis of 2-Amino-1,3-thiazole Derivatives (Adapted from Hantzsch Synthesis)

This protocol outlines the general procedure for the synthesis of 2-aminothiazoles from an α,α-dihaloaldehyde and thiourea.[6]

Materials:

-

This compound

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of Aldehyde: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Representative):

While specific yield data for the reaction of this compound is not available, similar reactions with α-haloketones in Hantzsch thiazole synthesis are reported to give good yields.[5]

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

| α-haloketone | Thioamide | 2-Aminothiazole derivative | Good | [5] |

Spectroscopic Characterization

The structure of this compound and its reaction products can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C=O stretch (aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their connectivity. The aldehydic proton is expected to appear as a singlet in the downfield region (around 9-10 ppm). The ethyl group protons would show characteristic splitting patterns (a quartet for the CH₂ and a triplet for the CH₃).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the α-carbon bearing the bromine atoms, and the two carbons of the ethyl group.

Applications in Drug Development

While no specific applications of this compound in drug development were identified in the literature search, its potential as a building block for heterocyclic compounds is significant. Thiazole-containing molecules, which can be synthesized from this compound, exhibit a wide range of biological activities and are found in numerous approved drugs. The ability to introduce substituents onto the thiazole ring through the use of substituted thioamides or further functionalization of the initial product makes this synthetic route attractive for creating libraries of compounds for drug discovery screening.

Conclusion

This compound is a highly electrophilic compound with significant potential as a synthetic intermediate, particularly in the construction of heterocyclic systems. Its reactivity is dominated by the electrophilic carbonyl carbon and the α-carbon, allowing for a variety of nucleophilic addition and substitution reactions. The Hantzsch thiazole synthesis serves as a prime example of its utility in generating scaffolds of medicinal importance. Further research into the specific reaction conditions and quantitative outcomes for this compound is warranted to fully exploit its synthetic potential in drug discovery and development.

Caption: Electrophilic sites in this compound susceptible to nucleophilic attack.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 3. 2,3-Dibromobutanal | C4H6Br2O | CID 170855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C4H6Br2O | CID 12808031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gauthmath.com [gauthmath.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2,2-Dibromobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromobutanal is a reactive organic compound characterized by the presence of a sterically hindered and electronically modified aldehyde group. The gem-dibromo substitution at the α-carbon significantly influences the reactivity of the carbonyl center, creating a unique chemical profile that is of considerable interest in synthetic chemistry and drug development. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in this compound, detailing its synthesis, key reactions, and the mechanistic principles that govern its chemical behavior. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for significant transformations, and includes visual diagrams to elucidate reaction pathways and experimental workflows.

Introduction

Aldehydes are a cornerstone of organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of an aldehyde is intrinsically linked to the electronic and steric environment surrounding the carbonyl group. In the case of this compound, the presence of two bulky and electron-withdrawing bromine atoms at the adjacent carbon atom introduces significant electronic and steric effects. These effects modulate the electrophilicity of the carbonyl carbon and influence the trajectory of nucleophilic attack, leading to distinct reactivity patterns compared to unsubstituted aldehydes. Understanding these nuances is critical for the effective utilization of this compound as a synthetic intermediate.

Synthesis of this compound

The primary route for the synthesis of this compound is through the α-halogenation of butanal. This reaction typically proceeds under acidic conditions, where the enol form of the aldehyde reacts with molecular bromine.

General Experimental Protocol: Acid-Catalyzed Bromination of Butanal

Materials:

-

Butanal

-

Bromine

-

Acetic acid (glacial)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

A solution of butanal in glacial acetic acid is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.

-

A solution of bromine in glacial acetic acid is added dropwise to the stirred butanal solution. The reaction is monitored for the disappearance of the bromine color.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

-

The mixture is then poured into water and extracted with dichloromethane.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification is typically achieved by distillation under reduced pressure.

Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in this compound is dominated by nucleophilic addition reactions. However, the gem-dibromo substituents introduce significant steric hindrance and electronic withdrawal, which can affect reaction rates and equilibria.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes.[1] The partially positive carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate.

The aldehyde group can be readily reduced to a primary alcohol.

-

Reaction: C₂H₅C(Br)₂CHO + [H] → C₂H₅C(Br)₂CH₂OH

-

Typical Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).[2]

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

Procedure:

-

This compound is dissolved in methanol in a flask and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2,2-dibromobutan-1-ol.[3]

The addition of organometallic reagents like Grignard reagents or organolithium compounds to the aldehyde group is a powerful method for forming carbon-carbon bonds.

-

Reaction with a Grignard Reagent (R-MgX): C₂H₅C(Br)₂CHO + R-MgX → C₂H₅C(Br)₂CH(OMgX)R → C₂H₅C(Br)₂CH(OH)R

Experimental Protocol: Reaction with Methylmagnesium Bromide

Materials:

-

This compound

-

Methylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

Procedure:

-

A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in a three-necked flask under an inert atmosphere.

-

Methylmagnesium bromide solution is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the secondary alcohol.

Oxidation to 2,2-Dibromobutanoic Acid

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents.

-

Reaction: C₂H₅C(Br)₂CHO + [O] → C₂H₅C(Br)₂COOH

-

Typical Oxidizing Agents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Tollens' reagent.[2]

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

-

This compound

-

Potassium permanganate

-

Sodium hydroxide

-

Sulfuric acid (dilute)

-

Sodium bisulfite

-

Diethyl ether

Procedure:

-

A solution of this compound is suspended in a basic aqueous solution.

-

A solution of potassium permanganate is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction is stirred until the purple color of the permanganate has disappeared.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with dilute sulfuric acid. If excess permanganate is present, it can be quenched with sodium bisulfite.

-

The aqueous solution is extracted with diethyl ether.

-

The organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2,2-dibromobutanoic acid.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and its direct reaction products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| This compound | C₄H₆Br₂O | 229.90 | ~150[2] | 1.78[2] | 57024-76-7[4][5] |

| 2,2-Dibromobutan-1-ol | C₄H₈Br₂O | 231.91 | - | - | 101644912[3] |

| 2,2-Dibromobutanoic Acid | C₄H₆Br₂O₂ | 245.90 | - | - | - |

Mechanistic Considerations and Visualizations

The reactivity of this compound is governed by established mechanistic principles of carbonyl chemistry. The following diagrams, rendered in DOT language, illustrate key reaction pathways.

Caption: Generalized mechanism of nucleophilic addition to this compound.

Caption: Key oxidation and reduction reactions of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The aldehyde group in this compound exhibits a rich and synthetically useful reactivity profile. While it undergoes the canonical reactions of aldehydes, such as nucleophilic addition, oxidation, and reduction, the rates and outcomes of these reactions are modulated by the steric bulk and electron-withdrawing nature of the gem-dibromo substituents. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this versatile building block. Further investigation into the kinetics and stereochemical control of its reactions will undoubtedly continue to expand its utility in the synthesis of complex molecular architectures.

References

- 1. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-1649893) | 57024-76-7 [evitachem.com]

- 3. 2,2-Dibromobutan-1-ol | C4H8Br2O | CID 101644912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | C4H6Br2O | CID 12808031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 2,2-Dibromobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromobutanal, a halogenated aldehyde, presents unique challenges in its handling and storage due to its inherent reactivity. Understanding the factors that influence its stability is paramount for ensuring its integrity in research and development applications. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and potential degradation pathways. While specific quantitative stability data for this compound is not extensively published, this guide extrapolates from the known chemistry of α-halogenated aldehydes and ketones to provide a framework for its stable management. Furthermore, it outlines a general experimental protocol for conducting stability assessments to generate in-house data.

Chemical Profile and Inherent Reactivity

This compound possesses a reactive aldehyde functional group and two bromine atoms on the alpha-carbon. This structure contributes to its potential for instability through several chemical pathways. The presence of α-halogens makes the aldehydic proton acidic and susceptible to enolization, which can be a prelude to further reactions.

Key Structural Features:

-

Aldehyde Group: Prone to oxidation, polymerization, and nucleophilic attack.

-

α,α-Dibromo Substitution: Increases the electrophilicity of the carbonyl carbon and influences the reactivity of the molecule. This substitution pattern makes the compound a potential precursor for the synthesis of α,β-unsaturated carbonyls through dehydrobromination.[1][2][3][4]

Recommended Storage and Handling Conditions

Based on available safety data sheets and the general handling of reactive aldehydes, the following conditions are recommended to maximize the shelf-life of this compound.[5]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation of the aldehyde group. |

| Light Exposure | Store in the dark, in an amber vial. | Protects against light-induced degradation. |

| Moisture | Keep container tightly closed in a dry place. | Prevents hydrolysis and potential side reactions. |

| Ventilation | Store in a well-ventilated place.[5] | Ensures safe dispersal of any potential vapors. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, and open flames.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the chemistry of similar α-halogenated carbonyl compounds suggests several potential routes of decomposition.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

2,2-Dibromobutanal: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided for 2,2-Dibromobutanal is based on limited available data and inferences drawn from structurally similar compounds. A comprehensive risk assessment should be conducted before handling this chemical.

Introduction

This compound is a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of specific safety and toxicological data for this compound, this guide provides a summary of known information and extrapolates potential hazards and handling procedures based on analogous compounds. All personnel handling this substance must be thoroughly trained in handling hazardous materials and should consult the most current Safety Data Sheet (SDS) if available.

Hazard Identification and Classification

Specific GHS classification for this compound is not widely available. However, based on its structure as a dibrominated aldehyde, it should be handled as a hazardous substance with the potential for significant health effects. The following table summarizes the known and inferred hazard classifications.

Table 1: GHS Hazard Classification

| Hazard Class | Classification (Inferred) | Notes |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Based on data for 2,3-dibromobutane.[1] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. Based on data for 2,3-dibromobutane.[1] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. Based on data for 2,3-dibromobutane.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Based on data for 2,3-dibromobutane and general properties of aldehydes.[1][2] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Based on data for 2,3-dibromobutane.[1] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. Based on data for 2,3-dibromobutane.[1] |

Physical and Chemical Properties

Quantitative experimental data for this compound is scarce. The following table includes available data and computed properties.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57024-76-7 | ChemicalBook |

| Molecular Formula | C4H6Br2O | ChemicalBook |

| Molecular Weight | 229.9 g/mol | ChemicalBook |

| Boiling Point | 53 °C at 13 Torr | ChemicalBook |

| Density | 1.943 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

Toxicological Information

No specific toxicological studies (e.g., LD50, LC50) for this compound were found in the public domain. Aldehydes, in general, are reactive electrophiles that can be cytotoxic.[2] Halogenated organic compounds can also present significant health risks. Therefore, exposure should be minimized.

Table 3: Toxicological Data of Structurally Similar Compounds

| Compound | LD50/LC50 | Species | Route | Source |

| 2-Bromobutane | LC50: 28.97 mg/l - 96 h | Fish | Aquatic | CDH Fine Chemical[3] |

| Bromoacetaldehyde diethyl acetal | LD50: Not specified | Not specified | Oral | Fisher Scientific[4] |

| Bromoacetaldehyde diethyl acetal | LC50: Not specified | Not specified | Inhalation | Fisher Scientific[4] |

Experimental Protocols: Safe Handling and Storage

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[2]

-

Hand Protection: Wear butyl rubber or nitrile gloves.[2] Latex gloves are not suitable.[2] Regularly inspect gloves for signs of degradation or puncture.

-

Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant apron should be worn. Ensure full-length pants and closed-toe shoes are worn.[5]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood.[5] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

Engineering Controls

-

Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood.[5]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[6]

Handling Procedures

-

Preparation: Before starting any work, ensure all necessary PPE is donned correctly and safety equipment is functional.

-

Dispensing: Handle this compound in a fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[7]

-

Heating: Avoid heating the compound. If heating is necessary, use a well-controlled heating mantle and ensure adequate ventilation.

-

Housekeeping: Keep the work area clean and tidy. Clean up any spills immediately following the procedures outlined in Section 6.0.

Storage Procedures

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]

-

Segregation: Store away from heat, sparks, and open flames.[8]

Emergency Procedures

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Activate the fire alarm if there is a risk of fire.

-

Contact your institution's emergency response team.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Visualization of Safety Procedures

The following diagrams illustrate the logical workflow for handling and emergency response.

Caption: Standard Handling Workflow for this compound.

References

- 1. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.es [fishersci.es]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. 2-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. fishersci.com [fishersci.com]

Solubility of 2,2-Dibromobutanal in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dibromobutanal is a halogenated aldehyde that serves as a potential building block in organic synthesis. The efficiency of its use in reaction chemistry, purification, and formulation is critically dependent on its solubility in various organic solvents. A comprehensive understanding of its solubility profile allows for the optimization of process parameters, leading to improved yields, purity, and reproducibility in research and development settings.

This technical guide provides an overview of the physicochemical properties of this compound, a qualitative assessment of its expected solubility, and detailed experimental protocols for the quantitative determination of its solubility. Due to a lack of publicly available quantitative data, this document serves as a foundational resource and a methodological guide for researchers to establish these parameters in their own laboratory settings.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 57024-76-7 | [1][2][3] |

| Molecular Formula | C₄H₆Br₂O | [1][2][3] |

| Molecular Weight | 229.90 g/mol | [1] |

| Canonical SMILES | CCC(C=O)(Br)Br | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1][3] |

| XLogP3-AA | 2.1 | [1][3] |

| Boiling/Melting Point | No data available | [4] |

| Density | No data available | [4] |

Qualitative Solubility Profile

-

High Solubility Expected: In polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM), which can engage in dipole-dipole interactions.

-

Moderate Solubility Expected: In polar protic solvents like ethanol and methanol. While the aldehyde can act as a hydrogen bond acceptor, it lacks donor capabilities, which may limit its miscibility compared to smaller alcohols.

-

Low Solubility Expected: In nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar functional groups would hinder dissolution.

Quantitative Solubility Data

Quantitative solubility data is crucial for precise experimental design. The following tables are provided as templates for researchers to populate with experimentally determined values.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molarity (mol/L) |

| Dichloromethane | CH₂Cl₂ | [Data Not Available] | [Data Not Available] |

| Acetone | C₃H₆O | [Data Not Available] | [Data Not Available] |

| Ethyl Acetate | C₄H₈O₂ | [Data Not Available] | [Data Not Available] |

| Tetrahydrofuran | C₄H₈O | [Data Not Available] | [Data Not Available] |

| Acetonitrile | CH₃CN | [Data Not Available] | [Data Not Available] |

| Ethanol | C₂H₅OH | [Data Not Available] | [Data Not Available] |

| Toluene | C₇H₈ | [Data Not Available] | [Data Not Available] |

| n-Hexane | C₆H₁₄ | [Data Not Available] | [Data Not Available] |

Table 2: Temperature Dependence of this compound Solubility in Selected Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| [e.g., Ethyl Acetate] | 0 | [Data Not Available] | [Data Not Available] |

| 25 | [Data Not Available] | [Data Not Available] | |

| 50 | [Data Not Available] | [Data Not Available] | |

| [e.g., Ethanol] | 0 | [Data Not Available] | [Data Not Available] |

| 25 | [Data Not Available] | [Data Not Available] | |

| 50 | [Data Not Available] | [Data Not Available] |

Experimental Protocols

To address the absence of quantitative data, the following protocol outlines a robust method for determining the solubility of this compound based on the widely accepted isothermal equilibrium (shake-flask) method.[5]

General Experimental Workflow

The overall process for determining solubility involves creating a saturated solution, separating the dissolved and undissolved portions, and quantifying the concentration of the solute in the solution.

Caption: General workflow for solubility determination.

Detailed Gravimetric Method

This method is straightforward and relies on the mass of the solute after solvent evaporation.

-

Preparation : Add an excess amount of this compound (ensuring solid is visible) to a vial containing a precisely measured volume (e.g., 5.0 mL) of the chosen organic solvent.

-

Equilibration : Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25.0 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[5]

-

Phase Separation : Remove the vial from the shaker and allow it to stand at the same constant temperature for several hours. To ensure complete separation of the solid, centrifuge the vial. Alternatively, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Quantification : Carefully transfer a precise volume of the clear supernatant (e.g., 1.00 mL) into a pre-weighed, dry vial.

-

Evaporation : Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the residue is completely dry by placing it in a vacuum oven at a mild temperature until a constant weight is achieved.

-

Calculation : Weigh the vial containing the dry residue. The difference between this mass and the initial mass of the vial is the mass of dissolved this compound. Calculate the solubility in g/100 mL.

Chromatographic Method (GC or HPLC)

This method is highly accurate and suitable for volatile or thermally stable compounds.

-

Saturated Solution Preparation : Prepare a saturated solution as described in steps 1-3 of the gravimetric method.

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable chromatographic method (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to generate a calibration curve of peak area versus concentration.

-

Sample Analysis : Take a precise aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification : Inject the diluted sample into the chromatograph and record the peak area. Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation : Multiply the determined concentration by the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Factors Influencing Solubility

Several key factors govern the solubility of a solute in a given solvent. Understanding these relationships is crucial for solvent selection and process optimization.

Caption: Key factors influencing the solubility of a compound.

-

Temperature : The solubility of most solid organic compounds in liquid solvents increases with temperature.[5] This relationship is important for techniques like recrystallization.

-

Polarity : The "like dissolves like" rule is the most important guiding principle.[5][6] Polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. The mixed polarity of this compound suggests it will be most soluble in solvents of intermediate to high polarity.

-

Intermolecular Forces : The specific interactions between the solute and solvent molecules (e.g., dipole-dipole forces, London dispersion forces) determine the energetics of dissolution. Effective solvation occurs when the solute-solvent interactions overcome the solute-solute and solvent-solvent interactions.

Relevance in Synthesis and Drug Development

A well-characterized solubility profile is essential for:

-

Reaction Design : Choosing a solvent that dissolves all reactants to ensure a homogeneous reaction mixture, which can improve reaction rates and yields.

-

Purification : Developing effective crystallization or chromatographic purification methods by selecting appropriate solvent systems.

-

Drug Discovery : In medicinal chemistry, solubility is a critical parameter affecting the formulation and bioavailability of active pharmaceutical ingredients (APIs). Understanding the solubility of synthetic intermediates is a key step in process development.

Caption: A plausible synthetic route to this compound.

References

Enolization of 2,2-Dibromobutanal Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed enolization of 2,2-dibromobutanal. While specific quantitative kinetic and thermodynamic data for this particular substituted aldehyde are not extensively available in the public domain, this document extrapolates from established principles of physical organic chemistry to describe the reaction mechanism, expected kinetic and thermodynamic considerations, and general experimental approaches. The presence of two electron-withdrawing bromine atoms at the α-position significantly influences the electronic properties of the carbonyl group and the acidity of the α-hydrogen, thereby affecting the enolization process. This guide is intended to serve as a foundational resource for researchers working with α,α-dihaloaldehydes in synthetic and medicinal chemistry.

Introduction

The enolization of aldehydes and ketones is a fundamental reaction in organic chemistry, serving as a critical step in a wide array of synthetic transformations, including halogenation, alkylation, and aldol reactions.[1][2][3] The formation of an enol tautomer from a carbonyl compound can be catalyzed by either acid or base.[4] Under acidic conditions, the reaction proceeds through a distinct mechanistic pathway involving the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogen and facilitates its removal.[4][5]

This compound is a halogenated aldehyde with potential applications as an intermediate in organic synthesis.[1] The presence of two bromine atoms on the α-carbon introduces significant electronic effects that are expected to influence its reactivity, particularly in reactions involving the α-position, such as enolization. Understanding the acid-catalyzed enolization of this substrate is crucial for controlling its reactivity and designing synthetic routes that leverage its unique structural features.

The Mechanism of Acid-Catalyzed Enolization

The acid-catalyzed enolization of an aldehyde, including this compound, proceeds through a two-step mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen by an acid catalyst (H-A). This step forms a resonance-stabilized oxonium ion, which significantly increases the electrophilicity of the carbonyl carbon and, more importantly for enolization, enhances the acidity of the α-hydrogens.[4][6]

-

Deprotonation at the α-Carbon: A weak base, typically the conjugate base of the acid catalyst (A⁻) or a solvent molecule (e.g., water), removes a proton from the α-carbon. This deprotonation is the rate-determining step of the overall enolization process.[4][6][7] The electrons from the C-H bond then form a C=C double bond, and the positive charge on the oxygen is neutralized, resulting in the formation of the enol tautomer, 2,2-dibromo-1-buten-1-ol.

The overall transformation is an equilibrium between the keto and enol tautomers. For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the keto form due to the greater thermodynamic stability of the C=O double bond compared to the C=C double bond.

Influence of α,α-Dibromo Substitution

The two electron-withdrawing bromine atoms at the α-position of this compound are expected to have a pronounced effect on the enolization process:

-

Increased Acidity of the α-Hydrogen: The inductive effect of the two bromine atoms will significantly increase the acidity of the remaining α-hydrogen. This is because the electron-withdrawing nature of the halogens stabilizes the partial negative charge that develops on the α-carbon in the transition state of the deprotonation step.

-

Rate of Enolization: The increased acidity of the α-hydrogen is expected to accelerate the rate-determining deprotonation step, leading to a faster rate of enolization compared to the non-halogenated analogue, butanal.

-

Enol Stability: The stability of the resulting enol, 2,2-dibromo-1-buten-1-ol, is a subject of competing effects. The electron-withdrawing bromine atoms can destabilize the electron-rich C=C double bond of the enol. However, potential hyperconjugative interactions and other electronic factors might play a role. The precise impact on the keto-enol equilibrium constant would require experimental determination.

Quantitative Data

| Compound | Acid Catalyst | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Keto-Enol Equilibrium Constant (Kenol) |

| Butanal (Literature) | HCl | 25 | ~10⁻⁴ | ~10⁻⁶ |

| This compound (Hypothetical) | HCl | 25 | > 10⁻⁴ | Likely < 10⁻⁶ |

Note: The rate constant for this compound is expected to be higher due to the increased acidity of the α-hydrogen. The keto-enol equilibrium constant is hypothesized to be smaller, favoring the keto form even more strongly, due to the destabilizing effect of the electron-withdrawing bromine atoms on the enol's double bond.

Experimental Protocols

While specific protocols for the enolization of this compound are not detailed in the literature, a general methodology for studying acid-catalyzed enolization kinetics can be adapted. A common and effective method is through deuterium exchange , which can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.[6][7][8]

General Protocol for Deuterium Exchange Study

Objective: To determine the rate of acid-catalyzed enolization of this compound by monitoring the exchange of the α-hydrogen for deuterium.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

Deuterated acid catalyst (e.g., DCl in D₂O or deuterated acetic acid)

-

Anhydrous, aprotic solvent (e.g., deuterated chloroform, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: A solution of this compound is prepared in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initiation of Reaction: A known concentration of the deuterated acid catalyst in D₂O is added to the NMR tube. The reaction is initiated upon addition, and the time is recorded.

-

NMR Monitoring: ¹H NMR spectra are acquired at regular time intervals. The disappearance of the signal corresponding to the α-hydrogen and the potential appearance of a new signal for the exchanged proton in the aqueous layer are monitored.

-

Data Analysis: The integration of the α-hydrogen signal relative to a non-exchangeable internal standard is used to determine the concentration of the non-deuterated aldehyde over time. This data can then be used to calculate the rate constant for the enolization reaction.

Conclusion

The acid-catalyzed enolization of this compound is a mechanistically well-understood process that is significantly influenced by the electronic effects of the α,α-dibromo substituents. The presence of these electron-withdrawing groups is expected to increase the rate of enolization compared to non-halogenated aldehydes. While specific quantitative data for this compound is lacking in the current literature, the experimental protocols outlined in this guide provide a clear path for future research to elucidate the precise kinetics and thermodynamics of this reaction. Such data would be invaluable for the rational design of synthetic strategies involving this compound and other α,α-dihaloaldehydes, particularly in the context of drug development and complex molecule synthesis.

References

- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

The Versatility of 2,2-Dibromobutanal in the Synthesis of Novel Heterocyclic Scaffolds

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2-Dibromobutanal is a reactive synthetic building block with significant potential in the construction of diverse heterocyclic frameworks. Its gem-dibromo functionality, coupled with an aldehyde group, offers multiple reaction sites for cyclization and functionalization, making it a valuable precursor for generating novel molecular architectures for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including thiazoles, imidazo[1,2-a]pyridines, and pyrazoles. The protocols are based on established methodologies for analogous gem-dihaloaldehydes and α-halo carbonyl compounds.

I. Synthesis of 2-Amino-4-ethylthiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea. This compound serves as an effective α-halocarbonyl equivalent for the synthesis of 2-amino-4-ethylthiazoles, which are important scaffolds in medicinal chemistry.

Reaction Principle: The reaction proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the carbon bearing the two bromine atoms. This is followed by an intramolecular condensation between the aldehyde and the amino group of the thiourea intermediate. Subsequent dehydration and elimination of HBr lead to the formation of the aromatic thiazole ring.

Experimental Protocol (Proposed):

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).

-

Add thiourea (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-amino-4-ethylthiazole.

Quantitative Data Summary (Representative): The following table summarizes typical reaction conditions and yields for the Hantzsch thiazole synthesis based on analogous reactions with α-halocarbonyls.

| Starting Material (α-halocarbonyl) | Thio-partner | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | >90 |

| Substituted Phenacyl Bromides | Thiourea | Ethanol | 78 | <1 | 85-95 |

| This compound (Proposed) | Thiourea | Ethanol | 78 | 2-4 | 70-85 (Estimated) |

Logical Relationship: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the proposed Hantzsch synthesis of 2-amino-4-ethylthiazole.

II. Synthesis of 3-Bromo-2-ethyl-imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. The reaction of 2-aminopyridines with α-halocarbonyl compounds is a common method for their synthesis. This compound can be utilized to directly synthesize 3-bromo-substituted imidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization via cross-coupling reactions.

Reaction Principle: The synthesis is believed to proceed via an initial SN2 reaction between the nucleophilic ring nitrogen of 2-aminopyridine and one of the bromine atoms of this compound. This is followed by an intramolecular condensation between the exocyclic amino group and the aldehyde, leading to cyclization and subsequent aromatization to form the fused bicyclic system.

Experimental Protocol (Proposed):

Materials:

-

This compound

-

2-Aminopyridine

-

Absolute Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-aminopyridine (1.0 eq) in absolute ethanol (25 mL) in a round-bottom flask, add this compound (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion (typically 3-6 hours), cool the mixture to room temperature.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-ethyl-imidazo[1,2-a]pyridine.

Quantitative Data Summary (Representative): The following table summarizes typical reaction conditions and yields for the synthesis of substituted imidazo[1,2-a]pyridines based on analogous reactions with α-halocarbonyls.

| Starting Material (α-halocarbonyl) | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Bromopyruvate | 2-Aminopyridine | Ethanol | Reflux | 2-4 | 80-90 |

| Phenacyl Bromide | 2-Aminopyridine | Acetone | Reflux | 1-3 | >90 |

| This compound (Proposed) | 2-Aminopyridine | Ethanol | Reflux | 3-6 | 65-80 (Estimated) |

Reaction Pathway: Synthesis of 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine

Caption: Proposed synthetic pathway for 3-bromo-2-ethyl-imidazo[1,2-a]pyridine.

III. Synthesis of 4-Bromo-3-ethyl-1H-pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine. While this compound is not a 1,3-dicarbonyl, its reaction with hydrazine can be envisioned to proceed through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and elimination to yield a pyrazole.